Silylation Reaction Yield and Efficiency: TMSBr vs. TMSCl in Conjugate Addition
In a comparative study of silylation additives for conjugate addition reactions, the use of TMSBr resulted in markedly higher isolated yields compared to TMSCl under otherwise identical conditions. For a specific model substrate, TMSBr provided an isolated yield of 46%, whereas the corresponding reaction using TMSCl yielded no detectable product (0%) [1]. Furthermore, when used as a mediator in transesterification and halogenation, TMSBr facilitates the solvent-free conversion of glycerol to bromohydrins with very good yields, a transformation for which TMSCl is not an effective reagent due to insufficient halide nucleophilicity and leaving group ability [2].
| Evidence Dimension | Isolated Product Yield in Conjugate Addition |
|---|---|
| Target Compound Data | 46% (isolated yield) |
| Comparator Or Baseline | Trimethylchlorosilane (TMSCl): 0% (no reaction) |
| Quantified Difference | Absolute yield increase of 46 percentage points |
| Conditions | Standardized organic synthesis conditions (as reported in the primary literature screening table) |
Why This Matters
This data provides a quantitative basis for selecting TMSBr over TMSCl when reactivity is a bottleneck; using TMSCl in this context would result in complete synthetic failure.
- [1] PMC (National Library of Medicine). (2018). Table 9: Comparative Yields of TMSX Reagents in Conjugate Addition. View Source
- [2] RSC Advances. (2021). Bromotrimethylsilane as a selective reagent for the synthesis of bromohydrins, 11, 14453-14458. View Source
